An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride
An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological activity, offering a valuable resource for researchers in the field.
Chemical Properties and Physicochemical Data
(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral organic compound. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1168139-41-0 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [1][2] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Structure:
Figure 1: Chemical structure of (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, and the methyl protons. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The benzylic proton (α to the nitrogen) would be a multiplet further downfield due to the influence of the aromatic ring and the amine group. The methylene and methyl protons of the propyl group would appear at higher field strengths.
13C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the 110-165 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The benzylic carbon would appear around 50-60 ppm, while the aliphatic carbons of the propyl chain would be found at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
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N-H stretching: A broad band in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.
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C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-F stretching: A strong band typically in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecule would likely undergo fragmentation through pathways common to amines and aromatic compounds. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the free base (C₉H₁₂FN). Common fragmentation patterns would involve the loss of the ethyl group, cleavage at the benzylic position, and fragmentation of the aromatic ring.
Experimental Protocols
While a specific, detailed synthesis protocol for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not published, a plausible and commonly employed method is the asymmetric reduction of the corresponding ketone, 1-(3-fluorophenyl)propan-1-one. This can be achieved using chiral catalysts or enzymes.
Proposed Synthesis via Asymmetric Reductive Amination
A potential synthetic route involves the enantioselective reductive amination of 3'-fluoropropiophenone. This method often utilizes a chiral catalyst, such as a transition metal complex with a chiral ligand, or a biocatalyst like a transaminase.
Figure 2: Proposed synthetic workflow.
Experimental Protocol (General):
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Imine Formation: 3'-Fluoropropiophenone is reacted with an ammonia source (or a protected amine followed by deprotection) to form the corresponding imine. This reaction is typically carried out in an organic solvent and may be catalyzed by an acid.
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Asymmetric Reduction: The formed imine is then reduced enantioselectively.
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Catalytic Hydrogenation: This can be performed using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of ligand is crucial for achieving high enantioselectivity.
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Biocatalytic Reduction: A transaminase enzyme can be used to convert the ketone directly to the chiral amine, using an amine donor like isopropylamine. This method offers high enantioselectivity under mild reaction conditions.
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Salt Formation: The resulting (R)-1-(3-Fluorophenyl)propan-1-amine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
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Purification: The crude product is purified by recrystallization to obtain the final, high-purity compound.
Pharmacological Properties and Mechanism of Action
The pharmacological profile of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not extensively documented. However, its structural similarity to other phenylpropylamine derivatives suggests that it may act as a monoamine transporter inhibitor.
Interaction with Monoamine Transporters
Monoamine transporters (MATs), including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.
While specific binding affinity data for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not available, it is hypothesized to interact with one or more of these transporters. The affinity and selectivity for each transporter would be key determinants of its pharmacological effects.
Potential Signaling Pathways
Inhibition of monoamine transporters initiates a cascade of downstream signaling events. By increasing the levels of serotonin, dopamine, and/or norepinephrine in the synapse, the compound would enhance the activation of their respective postsynaptic receptors. This can lead to the modulation of various intracellular signaling pathways, including those involving G-protein coupled receptors and their downstream effectors like adenylyl cyclase and phospholipase C.
Figure 3: Hypothesized mechanism of action.
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds of this nature should be followed:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Ventilation: Use in a well-ventilated area or under a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
This guide is intended for informational purposes for research and development professionals. All handling and use of this compound should be conducted by qualified individuals in a controlled laboratory setting.
